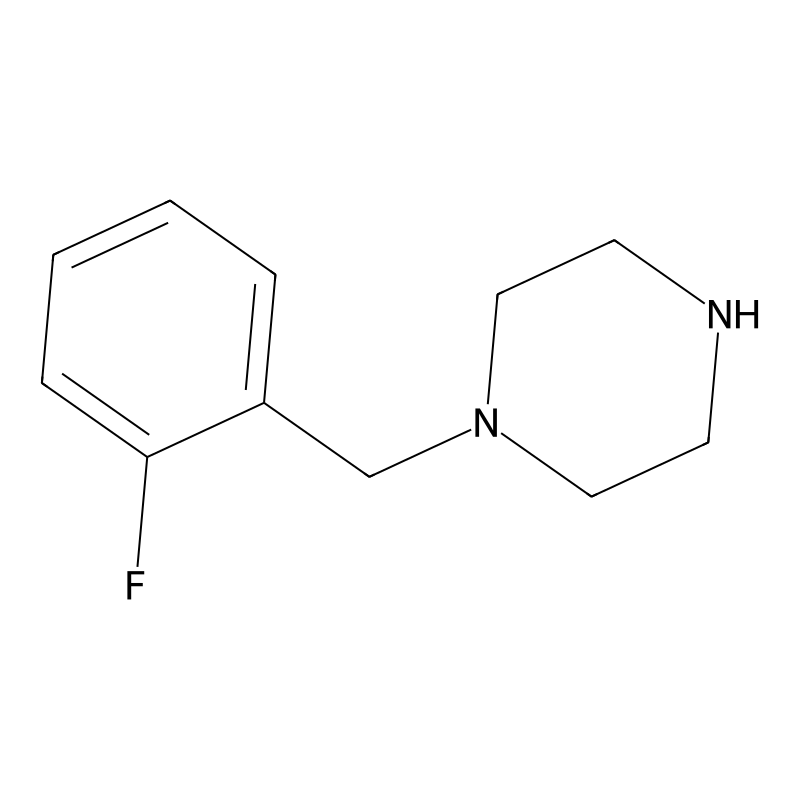1-(2-Fluorobenzyl)piperazine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
1-(2-Fluorobenzyl)piperazine (1-(2-F-Bn)piperazine) is an organic compound with the chemical formula C₁₁H₁₅FN₂. It is a research chemical studied for its potential modulatory effects on various biological processes. Studies suggest it may interact with specific receptors and enzymes, potentially impacting neurotransmission and other physiological functions [, ].
Ligand Design and Development
Due to its structural features, 1-(2-F-Bn)piperazine can serve as a scaffold for the development of new ligands. By introducing modifications to the core structure, researchers can explore its potential to bind to specific biomolecules of interest. This approach has been employed in the design of ligands targeting ion channels and neurotransmitter transporters, aiming to understand and potentially modulate their activity [, ].
Serotonin Receptor Ligands
One area of research involving 1-(2-F-Bn)piperazine focuses on its derivatives as potential ligands for serotonin receptors. These receptors play a crucial role in various physiological processes, including mood, cognition, and behavior. Studies suggest that certain derivatives of 1-(2-F-Bn)piperazine exhibit affinity towards specific serotonin receptor subtypes, making them potential candidates for further investigation in the development of drugs targeting these receptors [].
1-(2-Fluorobenzyl)piperazine is a chemical compound categorized as a piperazine derivative, characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the piperazine ring. Its molecular formula is with a molecular weight of approximately 220.28 g/mol. The compound exhibits notable structural features, including a piperazine ring that typically adopts a chair conformation, which influences its chemical reactivity and biological activity .
- N-Alkylation: The nitrogen atom in the piperazine ring can undergo alkylation with various electrophiles to form N-alkyl derivatives.
- Substitution Reactions: The fluorine atom on the benzyl group can be substituted in nucleophilic aromatic substitution reactions, allowing for further functionalization.
- Formation of Derivatives: This compound can serve as a precursor for synthesizing other biologically active compounds, including those designed for medicinal chemistry applications .
Research indicates that 1-(2-Fluorobenzyl)piperazine exhibits diverse biological activities, particularly in pharmacology. It has been studied for its potential as an anti-inflammatory agent and as a modulator of neurotransmitter systems. The compound's interaction with serotonin receptors suggests its relevance in psychiatric and neurological disorders. Additionally, it has shown promise in inhibiting certain enzymes, such as tyrosinase, which is significant in skin pigmentation processes and potential anti-cancer applications .
The synthesis of 1-(2-Fluorobenzyl)piperazine typically involves the reaction of piperazine with 2-fluorobenzyl chloride or related electrophiles. A common synthetic route includes:
- Starting Materials: Anhydrous piperazine and 1-(chloromethyl)-2-fluorobenzene.
- Reaction Conditions: The reactants are mixed in an appropriate solvent (e.g., dichloromethane) under controlled temperatures.
- Isolation: Following the reaction, the product is isolated through standard purification techniques such as crystallization or chromatography.
This method allows for high yields of the desired compound while minimizing byproducts .
1-(2-Fluorobenzyl)piperazine finds applications in various fields:
- Pharmaceutical Development: As a building block for synthesizing novel therapeutic agents targeting central nervous system disorders.
- Chemical Research: Utilized in studies exploring structure-activity relationships and drug design.
- Biological Studies: Employed in research investigating enzyme inhibition and receptor modulation .
Interaction studies involving 1-(2-Fluorobenzyl)piperazine have revealed significant insights into its biological mechanisms. For instance:
- Receptor Binding: Studies have shown that this compound interacts with serotonin receptors, influencing neurotransmitter activity.
- Enzyme Inhibition: It has demonstrated inhibitory effects on tyrosinase, indicating potential applications in dermatological treatments and anti-cancer strategies .
- Molecular Docking Studies: These studies provide computational insights into how 1-(2-Fluorobenzyl)piperazine binds to target proteins, aiding in the rational design of new derivatives with enhanced efficacy .
Several compounds share structural similarities with 1-(2-Fluorobenzyl)piperazine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | Structure | Exhibits different receptor selectivity |
| 1-(3-Fluorobenzyl)piperazine | Structure | Varies in biological activity |
| 1-(2-Chlorobenzyl)piperazine | Structure | Different halogen substitution affects reactivity |
| 1-(Phenyl)piperazine | Structure | Lacks halogen substitution; different pharmacological profile |
Uniqueness
The uniqueness of 1-(2-Fluorobenzyl)piperazine lies in its specific fluorination pattern, which can significantly influence its binding affinity and selectivity towards various biological targets compared to other piperazine derivatives. This specific substitution enhances its potential therapeutic applications while providing distinctive pharmacological properties that warrant further investigation.
XLogP3
GHS Hazard Statements
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant






